Enhanced Lipophilicity (logP) of 4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride Compared to Unsubstituted Pyrrolidinone Core
The cyclohexyl substitution in 4-amino-1-cyclohexylpyrrolidin-2-one hydrochloride results in a computed logP value of 0.8787 , representing a substantial increase in lipophilicity relative to the parent 4-aminopyrrolidin-2-one hydrochloride, which exhibits a logP of -1.074 . This shift from a hydrophilic to a moderately lipophilic profile is a direct consequence of the N-cyclohexyl group [1].
| Evidence Dimension | Computed logP (Lipophilicity) |
|---|---|
| Target Compound Data | 0.8787 |
| Comparator Or Baseline | 4-Aminopyrrolidin-2-one hydrochloride: -1.074 |
| Quantified Difference | ΔlogP = +1.9527 |
| Conditions | Computed physicochemical properties (standard cheminformatics algorithms) |
Why This Matters
For procurement in drug discovery or chemical biology, this increased lipophilicity directly impacts membrane permeability and distribution, making the compound suitable for assays requiring enhanced cellular uptake or blood-brain barrier penetration studies.
- [1] PubChem. 4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride. Compound Summary CID 71683618. View Source
